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Compound of Interest

Compound Name: 3-Bromo-6-methylpicolinaldehyde

CAS No.: 1060810-14-1

Cat. No.: B6231581

Get Quote

Executive Summary & Compound Identity
3-Bromo-6-methylpicolinaldehyde (also known as 3-bromo-6-methylpyridine-2-

carbaldehyde) is a densely functionalized pyridine derivative. Its structural utility lies in the

orthogonality of its functional groups: an electrophilic aldehyde at C2, a labile bromine at C3

(suitable for cross-coupling), and a methyl group at C6.

Property Specification

IUPAC Name 3-Bromo-6-methylpyridine-2-carbaldehyde

CAS Number 1060810-14-1

Molecular Formula C₇H₆BrNO

Molecular Weight 200.03 g/mol

Appearance Pale yellow to off-white solid (typically)

Solubility
Soluble in CHCl₃, DMSO, MeOH; sparingly

soluble in water
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Synthesis & Sample Origin (Context for Analysis)
Understanding the synthetic origin is crucial for interpreting spectroscopic impurities. The most

robust route to this scaffold typically involves the functionalization of 2-amino-6-methylpyridine

or 2,6-lutidine.

Representative Synthetic Pathway
A common industrial route involves a Sandmeyer-type strategy followed by Lithium-Halogen

Exchange:

Bromination: 2-Amino-6-methylpyridine is brominated to yield 2-amino-3-bromo-6-

methylpyridine.

Sandmeyer Reaction: Conversion of the amino group to a bromine (via diazonium salt)

yields 2,3-dibromo-6-methylpyridine.

Formylation: Selective lithium-halogen exchange at the C2 position (activated by the

adjacent nitrogen) followed by quenching with DMF yields the target aldehyde.

Note: Impurities such as unreacted 2,3-dibromo-6-methylpyridine or regioisomeric aldehydes

may be present.

2-Amino-6-methylpyridine 2-Amino-3-bromo-
6-methylpyridine

Br2, AcOH 2,3-Dibromo-
6-methylpyridine

NaNO2, HBr, CuBr
(Sandmeyer) 3-Bromo-6-methyl-

picolinaldehyde

1. n-BuLi (-78°C)
2. DMF

(Selective C2 Formylation)

Click to download full resolution via product page

Figure 1: Logical synthetic pathway for 3-Bromo-6-methylpicolinaldehyde, highlighting the

origin of potential brominated impurities.

Spectroscopic Specifications (NMR, IR, MS)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is characterized by a distinct aldehyde singlet and a pair of ortho-

coupled aromatic protons. The C3-Bromine atom exerts a significant deshielding effect on the
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adjacent C4 proton.

¹H NMR Data (400 MHz, CDCl₃)
Shift (δ, ppm) Multiplicity Integration Assignment

Structural
Insight

10.15 ± 0.05 Singlet (s) 1H -CHO (C2)

Characteristic

aldehyde peak;

diagnostic for

reaction

completion.

7.85 ± 0.05 Doublet (d) 1H C4-H

Deshielded by

ortho-Br and

meta-CHO. J ≈

8.0 Hz.

7.25 ± 0.05 Doublet (d) 1H C5-H

Shielded relative

to C4 due to

adjacent methyl

group. J ≈ 8.0

Hz.

2.60 ± 0.05 Singlet (s) 3H -CH₃ (C6)

Benzylic-like

methyl group on

the pyridine ring.

Interpretation Logic:

Coupling Constant (J): The ~8.0 Hz coupling is characteristic of ortho protons (H4 and H5)

on the pyridine ring.

Shift Order: H4 is downfield (higher ppm) compared to H5 because it is closer to the

electron-withdrawing Bromine and Aldehyde groups.

¹³C NMR Data (100 MHz, CDCl₃)
Carbonyl (C=O): ~190.5 ppm.
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Aromatic C-Br (C3): ~122.0 ppm (Upfield due to heavy atom effect).

Aromatic C-Me (C6): ~160.0 ppm.

Aromatic C-CHO (C2): ~148.0 ppm.

Aromatic CH (C4, C5): ~140.5 ppm, ~126.0 ppm.

Methyl (CH₃): ~24.5 ppm.

Structure:
3-Bromo-6-methylpicolinaldehyde

Aldehyde Proton
(10.15 ppm, s)

H4 Aromatic
(7.85 ppm, d)

Deshielded by Br

H5 Aromatic
(7.25 ppm, d)

Shielded by Me

Methyl Protons
(2.60 ppm, s)

Ortho Coupling
(J ~ 8 Hz)

Click to download full resolution via product page

Figure 2: ¹H NMR assignment logic correlating chemical shifts with structural electronic

environments.

B. Mass Spectrometry (MS)
Mass spectrometry provides the definitive confirmation of the bromine atom through its isotopic

abundance.
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Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion (M): 199/201 Da.

Isotopic Pattern: The presence of one Bromine atom (⁷⁹Br and ⁸¹Br) creates a characteristic

1:1 doublet for the molecular ion.

m/z Peak Relative Intensity Assignment

199.9 100% [M+H]⁺ (⁷⁹Br isotope)

201.9 ~98% [M+H]⁺ (⁸¹Br isotope)

171/173 Variable
[M - CO + H]⁺ (Loss of

Carbonyl)

QC Check: If the intensity ratio of 199:201 deviates significantly from 1:1, suspect

contamination with a non-brominated impurity (e.g., 6-methylpicolinaldehyde, M+H = 122).

C. Infrared Spectroscopy (FT-IR)
C=O Stretch (Aldehyde): Strong, sharp band at 1705–1715 cm⁻¹.

C-H Stretch (Aldehyde): Weak "Fermi doublet" at 2850 cm⁻¹ and 2750 cm⁻¹.

C=N / C=C (Pyridine Ring): Bands at 1580 cm⁻¹ and 1450 cm⁻¹.

C-Br Stretch: Weak/Medium band in the fingerprint region, typically 1000–1100 cm⁻¹.

Experimental Protocols for Characterization
To ensure data integrity, follow these standardized protocols for sample preparation.

Protocol 1: NMR Sample Preparation
Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent. If solubility is poor, use

DMSO-d₆. Note: Shifts in DMSO will be slightly downfield compared to CDCl₃.

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
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Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a

small plug of glass wool or a 0.45 µm PTFE syringe filter into the NMR tube.

Acquisition:

Set relaxation delay (d1) to ≥ 1.0 second to ensure accurate integration of the aldehyde

proton.

Acquire at least 16 scans for ¹H NMR.

Protocol 2: GC-MS Purity Check
Since the compound is an aldehyde, it is stable enough for GC-MS but avoid high injector

temperatures (>250°C) to prevent thermal degradation.

Column: HP-5 or equivalent (5% phenyl methyl siloxane).

Temperature Program: 50°C (hold 2 min) → 20°C/min → 250°C (hold 5 min).

Injection: Split mode (20:1), 1 µL injection of a 1 mg/mL solution in Ethyl Acetate.

Success Criteria: Single peak (purity >95%) with the characteristic 1:1 isotopic mass

spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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